4-Chloro-1-(pyridin-2-YL)-1H-pyrazolo[3,4-D]pyrimidine
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Overview
Description
4-Chloro-1-(pyridin-2-YL)-1H-pyrazolo[3,4-D]pyrimidine is a heterocyclic compound that has garnered significant interest due to its unique structural features and potential applications in various fields. This compound is characterized by a fused ring system that includes a pyrazole and a pyrimidine ring, with a chlorine atom at the 4-position and a pyridin-2-yl group at the 1-position. The presence of these functional groups contributes to its diverse chemical reactivity and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-(pyridin-2-YL)-1H-pyrazolo[3,4-D]pyrimidine typically involves multi-step reactions starting from readily available precursors One common method involves the cyclization of appropriate intermediates under controlled conditionsThe final step often involves the chlorination of the intermediate compound to introduce the chlorine atom at the 4-position .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as ultrasonic-assisted synthesis and microwave-assisted reactions have been explored to enhance reaction efficiency and reduce production time . These methods are particularly useful in scaling up the production for industrial applications.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-(pyridin-2-YL)-1H-pyrazolo[3,4-D]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4-position can be replaced by nucleophiles under suitable conditions.
Electrophilic Substitution: The pyridin-2-yl group can participate in electrophilic substitution reactions.
Coupling Reactions: The compound can undergo Suzuki coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents.
Electrophilic Substitution: Reagents like bromine or iodine in the presence of a catalyst.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups replacing the chlorine atom, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and antiviral activities. .
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-Chloro-1-(pyridin-2-YL)-1H-pyrazolo[3,4-D]pyrimidine involves its interaction with specific molecular targets. For instance, in anticancer applications, it may inhibit key enzymes involved in cell proliferation and survival. The compound can bind to the active sites of these enzymes, blocking their activity and leading to cell death. Molecular docking studies have shown that it can interact with proteins such as Bcl2, promoting apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Shares a similar core structure but lacks the pyridin-2-yl group.
6-Chloro-7-deazapurine: Another related compound with a different substitution pattern
Uniqueness
4-Chloro-1-(pyridin-2-YL)-1H-pyrazolo[3,4-D]pyrimidine is unique due to the presence of both the chlorine atom and the pyridin-2-yl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
CAS No. |
650637-99-3 |
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Molecular Formula |
C10H6ClN5 |
Molecular Weight |
231.64 g/mol |
IUPAC Name |
4-chloro-1-pyridin-2-ylpyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C10H6ClN5/c11-9-7-5-15-16(10(7)14-6-13-9)8-3-1-2-4-12-8/h1-6H |
InChI Key |
LIGOYJXMDOXWGH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)N2C3=C(C=N2)C(=NC=N3)Cl |
Origin of Product |
United States |
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